Alizapride
CAS No.: 59338-93-1
Cat. No.: VC0003022
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59338-93-1 |
---|---|
Molecular Formula | C16H21N5O2 |
Molecular Weight | 315.37 g/mol |
IUPAC Name | 6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide |
Standard InChI | InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20) |
Standard InChI Key | KSEYRUGYKHXGFW-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2 |
Canonical SMILES | COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C |
Appearance | Solid powder |
Melting Point | 139 °C |
Chemical and Pharmacological Properties
Structural Characteristics
Alizapride (C₁₆H₂₁N₅O₂; molecular weight: 315.37 g/mol) is a benzotriazole derivative featuring a methoxy-substituted benzene ring linked to a pyrrolidine moiety via a carboxamide bridge . Its racemic structure lacks defined stereocenters, and the hydrochloride salt (C₁₆H₂₂ClN₅O₂; molecular weight: 351.8 g/mol) enhances solubility for intravenous administration . The SMILES notation (COC1=C(C=C2N=NNC2=C1)C(=O)NCC3CCCN3CC=C
) and InChI key (KSEYRUGYKHXGFW-UHFFFAOYSA-N
) further delineate its molecular topology .
Mechanism of Action
Alizapride antagonizes D2 receptors in the CTZ, suppressing nausea and vomiting by inhibiting dopaminergic signaling . Unlike selective antiemetics, it also exhibits prokinetic effects via vagal stimulation, accelerating gastric emptying—a dual mechanism shared with metoclopramide . This activity is concentration-dependent, with an IC₅₀ of 200 nM at D2 receptors .
Clinical Applications and Efficacy
Postoperative Nausea and Vomiting (PONV)
In a randomized trial of 90 cesarean section patients, intravenous Alizapride (50–100 mg) reduced PONV incidence from 56.7% to 10% within 24 hours postoperatively, outperforming placebo (70% incidence) . Higher doses (100 mg) achieved complete response in 90% of cases by 2 hours, underscoring dose-dependent efficacy .
Chemotherapy-Induced Nausea and Vomiting (CINV)
Pharmacokinetic Profile
Absorption and Distribution
Alizapride exhibits linear pharmacokinetics across doses (50–200 mg). Oral administration yields lower bioavailability (AUC: 1.7–6.6 mg·h/L) compared to intravenous routes (AUC: 1.98–7.59 mg·h/L) . Protein binding and volume of distribution remain uncharacterized, but its hydrophilic structure suggests limited tissue penetration .
Metabolism and Excretion
Renal excretion predominates, with a half-life of 2–3 hours in adults . Pediatric populations exhibit prolonged elimination (t₁/₂: 4.68 hours at 3.97 mg/kg), necessitating dose adjustments . No active metabolites have been identified.
Table 1: Pharmacokinetic Parameters of Alizapride
Dose (mg) | Route | AUC (mg·h/L) | Half-Life (h) |
---|---|---|---|
50 | Intravenous | 1.98 | 1.98 |
100 | Intravenous | 3.53 | 3.20 |
200 | Oral | 6.57 | 3.22 |
In a crossover study of 44 cisplatin patients, Alizapride (4 mg/kg) outperformed domperidone (0.6 mg/kg) in reducing severe nausea (p < 0.05) and vomiting episodes, with 68% patient preference for Alizapride .
Adverse Effects
At doses ≤4 mg/kg, Alizapride causes mild sedation (13–17% incidence) and rare extrapyramidal symptoms . Higher doses (6–8 mg/kg) correlate with hypotension, diarrhea, and dizziness, limiting utility in vulnerable populations .
Recent Advances and Stability Data
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